molecular formula C10H13NO B8573205 1,2,3,4-Tetrahydro-2-methyl-4-quinolinol CAS No. 36191-13-6

1,2,3,4-Tetrahydro-2-methyl-4-quinolinol

Cat. No.: B8573205
CAS No.: 36191-13-6
M. Wt: 163.22 g/mol
InChI Key: IFQVLAITGJIHRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-2-methyl-4-quinolinol is a chiral tetrahydroquinoline derivative of significant interest in medicinal and organic chemistry research. The tetrahydroquinoline scaffold is a privileged structure found in a wide array of biologically active compounds and natural products . This specific methyl- and hydroxyl-substituted analogue serves as a valuable synthetic intermediate for the development of novel pharmaceutical agents. Researchers utilize this compound to explore structure-activity relationships, particularly due to the potential bioactivity imparted by the hydroxyl group at the 4-position. The structural motif is prevalent in compounds studied for various applications, including as central nervous system agents . As a building block, it can be used in domino or cascade reactions, which are highly efficient strategies for constructing complex heterocyclic scaffolds with excellent atom economy . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

36191-13-6

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-methyl-1,2,3,4-tetrahydroquinolin-4-ol

InChI

InChI=1S/C10H13NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5,7,10-12H,6H2,1H3

InChI Key

IFQVLAITGJIHRS-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1)O

Origin of Product

United States

Scientific Research Applications

Drug Development

1,2,3,4-Tetrahydro-2-methyl-4-quinolinol derivatives have been synthesized and studied for their potential as therapeutic agents. These compounds have shown promise in several areas:

  • Analgesics : Some derivatives exhibit pain-relieving properties.
  • Anticonvulsants : They are being investigated for their efficacy in controlling seizures.
  • Antidepressants : Certain derivatives have demonstrated potential in alleviating depressive symptoms.
  • Antipsychotics : The compounds are also being evaluated for their effects on psychotic disorders.
  • Antihypertensives : Research indicates that some derivatives may help in lowering blood pressure.
  • Antitumor and anticancer agents : Several studies have highlighted the antiproliferative effects of these compounds against various cancer cell lines .

Antimicrobial Activity

The antimicrobial properties of 1,2,3,4-tetrahydroquinoline derivatives have been extensively studied:

  • Bactericidal Effects : Compounds derived from this structure have shown activity against both Gram-positive and Gram-negative bacteria. For instance, studies reported significant inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa .
  • Fungal Inhibition : Some derivatives also exhibit antifungal activity against Candida albicans and Penicillium chrysogenum .

Case Study 1: Anticancer Properties

A study synthesized a library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives. These compounds were tested for antiproliferative activity against various cancer cell lines including HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma). The results indicated that several compounds significantly inhibited cell proliferation, suggesting their potential as novel chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Research focused on the synthesis of new quinoline derivatives showed that certain compounds exhibited low Minimum Inhibitory Concentration (MIC) values against Mycobacterium smegmatis. Specifically, some compounds demonstrated MIC values as low as 6.25 µg/ml, indicating strong antibacterial potential .

Summary of Findings

The following table summarizes the various applications and findings related to this compound:

Application AreaFindingsReferences
Drug DevelopmentPotential analgesics, anticonvulsants, antidepressants
Antimicrobial ActivityEffective against Mycobacterium smegmatis and Pseudomonas aeruginosa
Antifungal ActivityInhibition of Candida albicans and Penicillium chrysogenum
Anticancer PropertiesSignificant antiproliferative effects in various cancer cell lines

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and functional group variations between 1,2,3,4-Tetrahydro-2-methyl-4-quinolinol and analogous tetrahydroquinoline derivatives:

Compound Name Substituents Key Functional Groups Biological Relevance
This compound Methyl (C2), Hydroxyl (C4) -OH, -CH3 CNS modulation
2-Methyl-5,6,7,8-Tetrahydroquinolin-4-one Methyl (C2), Ketone (C4) -CO, -CH3 Anticancer lead
6-Fluoro-1,2,3,4-tetrahydroquinoline Fluorine (C6) -F Enhanced metabolic stability
3,4-Diaryl-5,7-dimethoxy-THQ* Aryl (C3, C4), Methoxy (C5, C7) -OCH3, -Ar Antimalarial activity
1,2,3,4-Tetrahydro-4-methylquinoline Methyl (C4) -CH3 Intermediate for agrochemicals

*THQ = Tetrahydroquinoline

Key Observations :

  • Positional Isomerism: The placement of methyl groups (e.g., C2 vs. C4) significantly alters reactivity. For instance, 1,2,3,4-Tetrahydro-4-methylquinoline lacks the hydroxyl group, reducing hydrogen-bonding capacity compared to the target compound .
Physicochemical Properties
Property This compound 6-Fluoro-THQ 3,4-Diaryl-THQ
LogP (octanol-water) 1.8 2.3 3.5
Solubility (mg/mL in water) 12.5 5.2 <0.1
Melting Point (°C) 145–147 98–100 210–212

Insights :

  • The hydroxyl group in the target compound reduces LogP compared to fluorine- or aryl-substituted derivatives, favoring aqueous solubility .
  • High melting points in diaryl-THQs correlate with crystalline stability, complicating formulation .

Preparation Methods

Step 1: Hydroaminoalkylation

  • Substrates : Ortho-chlorostyrenes and N-methylanilines.

  • Catalyst : 2,6-Bis(phenylamino)pyridinato titanium complex.

  • Outcome : Linear adducts with >90% regioselectivity for subsequent cyclization.

Step 2: Intramolecular Buchwald–Hartwig Amination

  • Conditions : Palladium catalyst (e.g., Pd(OAc)₂), ligand (XantPhos), and base (Cs₂CO₃) in toluene at 110°C.

  • Yield : 80–99% for 1,2,3,4-tetrahydroquinolines.

Advantages :

  • High functional group tolerance.

  • Precise control over methyl substitution at position 2 via N-methylaniline precursors.

Alkylation of Secondary Amine Intermediates

Methylation at position 2 can be achieved via alkylation of a preformed tetrahydroquinoline scaffold. A study in demonstrates S- and O-methylation using methyl iodide (CH₃I):

Procedure :

  • Substrate : 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate.

  • Methylation :

    • S-Methylation: CH₃I in DMF with triethylamine (50°C, 1 h; >80% yield).

    • O-Methylation: CH₃I with NaH/K₂CO₃ (80–99% yield).

Challenges :

  • Competing N-methylation requires careful base selection.

  • Steric hindrance at position 2 may necessitate elevated temperatures.

Domino Reactions for One-Pot Synthesis

Domino sequences reviewed in enable efficient tetrahydroquinoline formation without isolating intermediates:

Example Sequence:

  • Reduction-Cyclization :

    • Nitroarenes reduced to amines, followed by acid-catalyzed cyclization with ketones.

  • Oxidative Dearomatization :

    • MnO₂-mediated oxidation to form dihydroquinolinones, subsequently reduced to tetrahydroquinolinols.

Typical Conditions :

StepReagentsYield Range
ReductionH₂/Pd-C, Fe/AcOH60–75%
CyclizationH₂SO₄, Δ70–85%
OxidationMnO₂, CH₂Cl₂65–80%

Comparative Analysis of Methods

MethodStarting MaterialsYield (%)SelectivityScalability
Pictet–SpenglerAmines, aldehydes50–70ModerateModerate
Dehydrogenation4-Keto intermediates70–95HighHigh
HydroaminoalkylationStyrenes, N-methylanilines80–99HighHigh
AlkylationThioquinolines80–99VariableModerate
Domino ReactionsNitroarenes, ketones60–85ModerateLow

Key Trends :

  • Modern catalytic methods (e.g., hydroaminoalkylation) offer superior yields and selectivity.

  • Traditional methods (Pictet–Spengler) remain valuable for structural diversity but suffer from scalability issues.

Q & A

What are the primary synthetic routes for 1,2,3,4-tetrahydro-4-quinolinone derivatives, and how do reaction conditions influence product formation?

Basic
The synthesis of 1,2,3,4-tetrahydro-4-quinolinones often involves cyclization strategies. One method employs polyphosphoric acid (PPA) to cyclize 3,3-dimethylacrylic acid with anilines, yielding the target compound. However, substituent effects are critical; replacing aniline with m-cresol fails due to N-protonation, while benzylamine promotes C=C bond addition instead of cyclization . Alternative routes use LiAlH4 in THF to reduce intermediates, followed by functionalization with reagents like thiophene-2-carbimidothioate HI in ethanol .

Advanced
Optimizing reaction conditions is essential to mitigate side reactions. For example, using LiAlH4 under controlled temperatures (room temperature vs. reflux) impacts reduction efficiency and selectivity. In Scheme 4a, sequential reduction with LiAlH4 and treatment with SOCl2/CHCl3 ensures complete conversion of intermediates, avoiding partial reduction byproducts . Stereochemical outcomes, such as chiral separation via SFC chromatography, require precise solvent and column selection to achieve >99% enantiomeric excess .

How can researchers resolve contradictions in spectroscopic data when characterizing 1,2,3,4-tetrahydro-2-methyl-4-quinolinol derivatives?

Basic
Contradictions in NMR or MS data often arise from impurities or tautomerism. For example, in ¹H NMR (DMSO-d6), signals at δ 3.40–3.44 (m, 1H) and 5.16 (dd, 1H) may indicate conformational flexibility or hydrogen bonding. Cross-referencing with high-resolution MS (HRMS) and HPLC purity (>95%) helps validate structural assignments .

Advanced
Unexplained splitting in NMR signals (e.g., δ 7.23–7.32 ppm for aromatic protons) could suggest dynamic processes or diastereomerism. Variable-temperature NMR or 2D experiments (COSY, NOESY) clarify such ambiguities. For example, ESI-HRMS discrepancies between calculated and observed m/z values (e.g., Δ < 2 ppm) may stem from isotopic patterns or adduct formation; isotopic labeling or collision-induced dissociation (CID) studies can resolve these .

What strategies improve yields in multi-step syntheses of substituted 1,2,3,4-tetrahydroquinolines?

Advanced
Yield optimization hinges on intermediate stabilization and stepwise purification. For instance, introducing electron-donating groups (e.g., –NH2) at position 6 enhances nucleophilicity, facilitating subsequent reactions like thioacylation (e.g., 69.4% yield for compound 50). Conversely, steric hindrance from fluorinated substituents (e.g., 8-fluoro derivatives) reduces yields to 15%, necessitating excess reagents or microwave-assisted heating . Protecting groups (e.g., Boc for amines) improve stability during functionalization steps .

How do researchers address challenges in achieving stereochemical control during synthesis?

Advanced
Stereochemical control is critical for biologically active derivatives. Chiral SFC columns (e.g., Chiralpak® AD-H) enable separation of enantiomers from racemic mixtures. For example, compound 11b was resolved using ethanol/chloroform gradients, achieving >99% purity . Computational modeling (e.g., DFT calculations) predicts steric and electronic influences on transition states, guiding reagent selection to favor desired stereoisomers .

What analytical methods are most robust for quantifying trace impurities in this compound samples?

Basic
HPLC with UV detection (λ = 254 nm) and C18 columns is standard for purity assessment. For example, compound 50 showed 99.6% purity under isocratic conditions (acetonitrile/water) .

Advanced
LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity for trace impurities (e.g., <0.1%). High-resolution mass spectrometry (HRMS) coupled with ion mobility spectrometry (IMS) differentiates isobaric contaminants. Residual solvents (e.g., THF, CHCl3) are quantified via headspace GC-MS, ensuring compliance with ICH guidelines .

How can researchers troubleshoot failed cyclization reactions in quinolinol synthesis?

Advanced
Failed cyclizations often result from improper protonation states or solvent polarity. For example, PPA-mediated cyclization of m-cresol derivatives fails due to N-protonation blocking nucleophilic attack; switching to non-acidic conditions (e.g., DMF/K2CO3) may bypass this . Monitoring reaction progress via TLC or in situ IR spectroscopy identifies intermediates, allowing real-time adjustments (e.g., increasing temperature from 80°C to 120°C to drive cyclization) .

What are the best practices for scaling up lab-scale syntheses of 1,2,3,4-tetrahydroquinoline derivatives?

Advanced
Scale-up requires addressing exothermicity and mixing efficiency. For LiAlH4 reductions, slow reagent addition under N2 prevents thermal runaway. Continuous flow reactors improve heat transfer and reproducibility for high-yield steps (e.g., 98% yield for compound 49) . Solvent recovery systems (e.g., ethanol distillation) reduce costs and environmental impact .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.